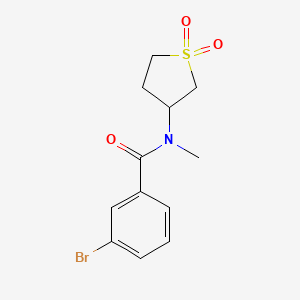

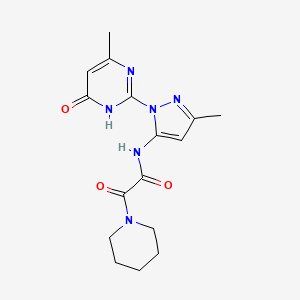

3-溴-N-(1,1-二氧代四氢噻吩-3-基)-N-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of bromo-substituted benzamides can involve halogenation reactions or coupling reactions with bromine-containing reagents. For instance, a bromo-capped diruthenium complex was used to generate bromine in situ for bromination reactions, as described in the synthesis of a bromo-capped metal-metal bonded diruthenium(i,i) complex . Similarly, bromo-substituted benzamides could be synthesized through reactions involving bromine sources and appropriate precursors.

Molecular Structure Analysis

X-ray crystallography is a common technique for analyzing the molecular structure of bromo-substituted benzamides. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was determined using X-ray diffraction, revealing two crystalline polymorphs with different packing arrangements . This suggests that "3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide" could also exhibit polymorphism, which can be studied using similar methods.

Chemical Reactions Analysis

Bromo-substituted benzamides can participate in various chemical reactions. The bromine atom can act as a reactive site for further functionalization, such as in the catalytic olefin aziridination reactions . Additionally, the amide group can engage in hydrogen bonding, influencing the compound's reactivity and supramolecular assembly .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzamides are influenced by their molecular structure. For instance, the presence of bromine can increase the lipophilicity of the compound, which was shown to affect the inhibitory efficiency of certain benzamides on photosynthetic electron transport . The amide group can form hydrogen bonds, which can lead to the formation of supramolecular structures and affect the compound's solubility and melting point .

科学研究应用

激酶抑制剂的合成

采用一种涉及埃施莫瑟偶联反应的新型合成方法,已用于合成激酶抑制剂,包括Nintedanib和Hesperadin。该方法利用取代的3-溴氧吲哚和取代的硫代苯甲酰胺,展示了溴化合物在合成医学上重要分子中的相关性 (Marek et al., 2021)。

溴酚类化合物的抗氧化活性

从海洋红藻Rhodomela confervoides中分离出的含氮溴酚类化合物,包括类似于3-溴-N-(1,1-二氧代四氢噻吩-3-基)-N-甲基苯甲酰胺的化合物,显示出对自由基的强大清除活性。这些发现表明在食品和制药领域中作为天然抗氧化剂的潜在应用 (Li et al., 2012)。

碳酸酐酶抑制性质

研究了溴酚类化合物对人类碳酸酐酶II的抑制性质,表明溴化合物在开发治疗青光眼、癫痫和骨质疏松症等疾病的潜力 (Balaydın等,2012)。

除草剂解毒

基因工程使植物能够表达特定的腈酶,将溴氧咪尔(一种除草剂)转化为其主要代谢物,展示了实现除草剂抗性的方法。这种应用突显了溴化合物及其代谢途径在农业生物技术中的实用性 (Stalker et al., 1988)。

分子对接和结构分析

结构和理论分析,包括带有溴取代基的苯甲酰胺异构体的分子对接,阐明了卤素键在与蛋白质残基相互作用中的作用。这些研究对于理解溴化合物与生物靶标的相互作用动态至关重要,可能指导新型治疗剂的设计 (Moreno-Fuquen et al., 2022)。

属性

IUPAC Name |

3-bromo-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3S/c1-14(11-5-6-18(16,17)8-11)12(15)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIGXNKWRIEAKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide](/img/structure/B2549250.png)

![4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B2549252.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)

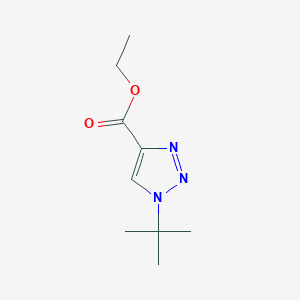

![[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] cyclohexanecarboxylate](/img/structure/B2549261.png)

![(2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2549262.png)

![Ethyl 4-[({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2549264.png)

![1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2549266.png)

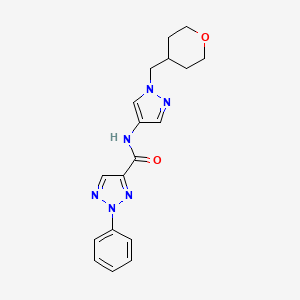

![(5Z)-5-(4-hydroxybenzylidene)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B2549270.png)